![molecular formula C10H12ClNO2S B5034218 1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine](/img/structure/B5034218.png)
1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine is a chemical compound that belongs to the class of sulfonyl aziridines. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
作用機序
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine involves the reaction between the sulfonyl aziridine group and cysteine residues in proteins. The sulfonyl aziridine group is electrophilic and can react with the thiol group of cysteine residues, leading to the formation of a covalent bond. This can result in changes in protein activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific proteins that are targeted. Studies have shown that it can selectively modify cysteine residues in a variety of proteins, including enzymes, receptors, and transcription factors. This can lead to changes in protein activity and function, which can have downstream effects on cellular processes.
実験室実験の利点と制限
One advantage of using 1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine in lab experiments is its selectivity for cysteine residues in proteins. This can allow for the study of specific proteins and their function in biological processes. However, one limitation is that the covalent modification of cysteine residues can be irreversible, which may limit the ability to study dynamic changes in protein activity.
将来の方向性
There are several potential future directions for the use of 1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine in scientific research. One direction is the development of new chemical probes with improved selectivity and specificity for different types of proteins. Another direction is the use of this compound in combination with other chemical probes or techniques to study complex biological processes. Additionally, there is potential for the use of this compound in drug discovery and development, as it can be used to selectively modify target proteins for therapeutic purposes.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its selectivity for cysteine residues in proteins makes it a useful tool for the study of protein function. However, the irreversible nature of the covalent modification of cysteine residues may limit its use in studying dynamic changes in protein activity. There are several potential future directions for the use of this compound in scientific research, including the development of new chemical probes and its use in drug discovery and development.
合成法
1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine can be synthesized through a reaction between 1,2-dimethylaziridine and 4-chlorobenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product can be purified through column chromatography.
科学的研究の応用
1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine has been used in scientific research to investigate its potential as a chemical probe for the study of protein function. It has been shown to selectively modify cysteine residues in proteins, which can lead to changes in protein activity and function. This can be useful for studying the role of specific proteins in biological processes.
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2,2-dimethylaziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-10(2)7-12(10)15(13,14)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSNSBZQUPIVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

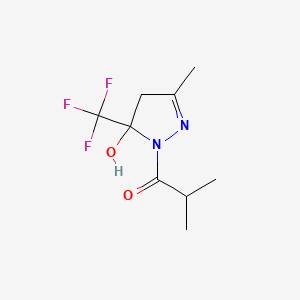
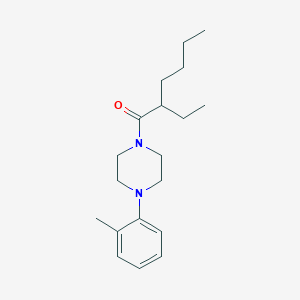
![N-[({2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2,2-dimethylpropanamide](/img/structure/B5034179.png)
![4,4'-[1,4-phenylenebis(oxycarbonyl)]diphthalic acid](/img/structure/B5034183.png)
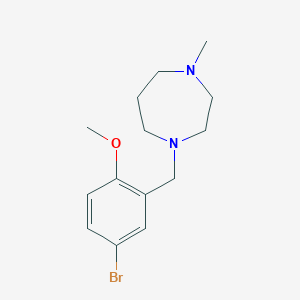
![3,6,7-trimethyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5034188.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5034194.png)
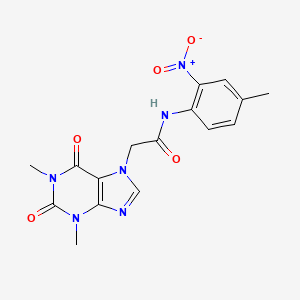
![(4-chlorobenzyl)[2-nitro-5-(1-piperidinyl)phenyl]amine](/img/structure/B5034203.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5034223.png)
![1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5034241.png)
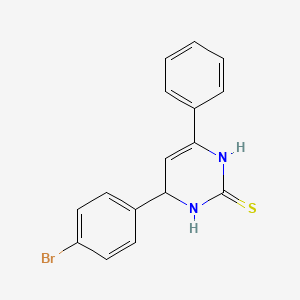
![4-(4-bromophenyl)-2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5034246.png)
